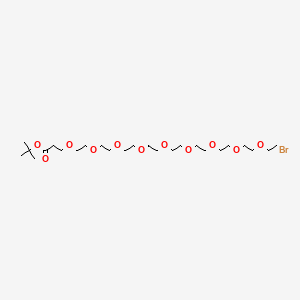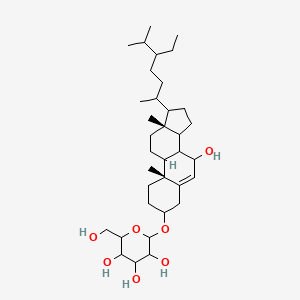
(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside; 7alpha-Hydroxysitosterol 3-O-beta-D-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside, also known as 7alpha-Hydroxysitosterol 3-O-beta-D-glucoside, is a naturally occurring steroidal glycoside. It is derived from plant sterols, specifically from the sitosterol family. This compound is known for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside typically involves the glycosylation of 7alpha-Hydroxysitosterol. The process begins with the extraction of sitosterol from plant sources, followed by its hydroxylation to produce 7alpha-Hydroxysitosterol. The glycosylation reaction is then carried out using beta-D-glucopyranosyl donors under acidic or enzymatic conditions to yield the desired glycoside.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of sitosterol from plant materials, followed by chemical or enzymatic modification to introduce the hydroxyl group at the 7alpha position. The glycosylation step is optimized for high yield and purity, often using biocatalysts to ensure specificity and efficiency.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bond in the stigmast-5-en structure can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of 7alpha-Hydroxysitostane derivatives.
Substitution: Formation of esters or ethers with various functional groups.
科学的研究の応用
(3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a precursor for the synthesis of other bioactive steroidal glycosides.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation in various models.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health benefits.
作用機序
The compound exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
類似化合物との比較
Stigmasterol: Another plant sterol with similar structural features but lacking the glycoside moiety.
Beta-Sitosterol: A closely related sterol with a similar biological profile but different glycosylation patterns.
Campesterol: A sterol with a similar structure but differing in the side chain configuration.
Uniqueness: (3beta,7alpha)-7-Hydroxystigmast-5-en-3-yl beta-D-glucopyranoside is unique due to its specific hydroxylation and glycosylation pattern, which confer distinct biological activities and therapeutic potential compared to other sterols.
特性
分子式 |
C35H60O7 |
|---|---|
分子量 |
592.8 g/mol |
IUPAC名 |
2-[[(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O7/c1-7-21(19(2)3)9-8-20(4)24-10-11-25-29-26(13-15-35(24,25)6)34(5)14-12-23(16-22(34)17-27(29)37)41-33-32(40)31(39)30(38)28(18-36)42-33/h17,19-21,23-33,36-40H,7-16,18H2,1-6H3/t20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1 |
InChIキー |
CPVAKQVYNLPUBL-XGEYKHEOSA-N |
異性体SMILES |
CCC(CCC(C)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C |
正規SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


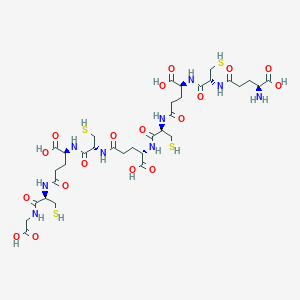
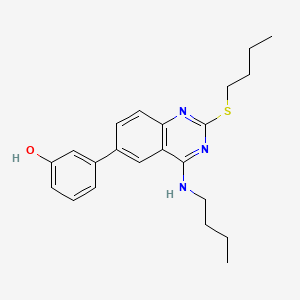
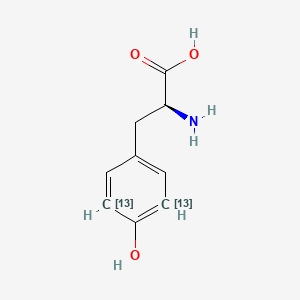
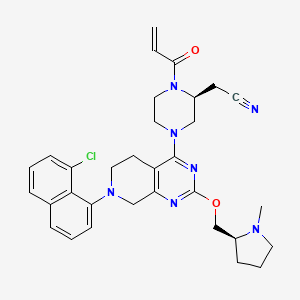
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
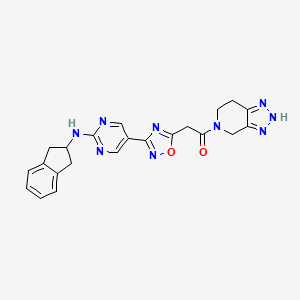
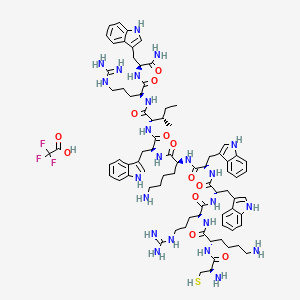
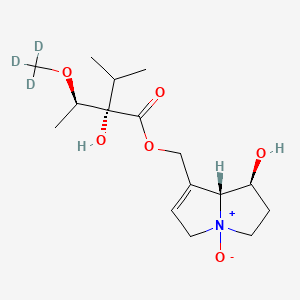
![4-[(3S,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12425920.png)
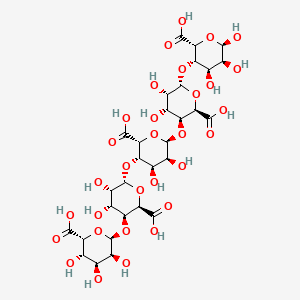
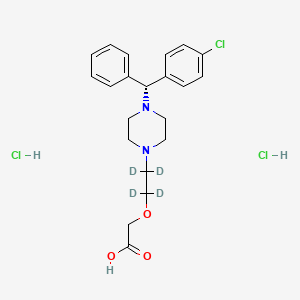
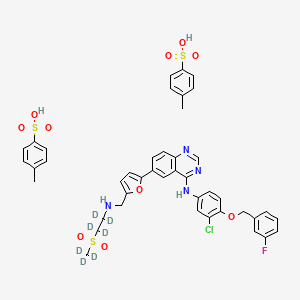
![(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione](/img/structure/B12425957.png)
